molecular formula C16H19NO B13981534 4-[3-(1-Methylethyl)phenoxy]benzylamine CAS No. 864263-04-7

4-[3-(1-Methylethyl)phenoxy]benzylamine

Cat. No.: B13981534
CAS No.: 864263-04-7
M. Wt: 241.33 g/mol
InChI Key: IWMHQOYYGJUIIG-UHFFFAOYSA-N
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Description

4-[3-(1-Methylethyl)phenoxy]benzylamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a benzylamine group attached to a phenoxy group, which is further substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Methylethyl)phenoxy]benzylamine typically involves the reaction of 4-hydroxybenzylamine with 3-(1-methylethyl)phenol. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Methylethyl)phenoxy]benzylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzylamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[3-(1-Methylethyl)phenoxy]benzylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(1-Methylethyl)phenoxy]benzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[3-(1-Methylethyl)phenoxy]methyl]benzonitrile
  • 4-(4-Methylphenoxy)benzylamine hydrochloride
  • Bisoprolol

Uniqueness

4-[3-(1-Methylethyl)phenoxy]benzylamine is unique due to its specific substitution pattern and the presence of both a benzylamine and a phenoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

864263-04-7

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

IUPAC Name

[4-(3-propan-2-ylphenoxy)phenyl]methanamine

InChI

InChI=1S/C16H19NO/c1-12(2)14-4-3-5-16(10-14)18-15-8-6-13(11-17)7-9-15/h3-10,12H,11,17H2,1-2H3

InChI Key

IWMHQOYYGJUIIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)CN

Origin of Product

United States

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